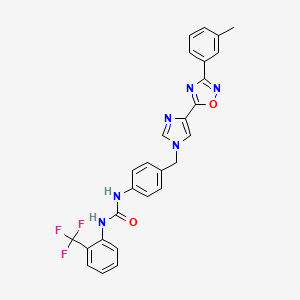![molecular formula C12H18N2O6S B2624334 methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate CAS No. 868213-99-4](/img/structure/B2624334.png)
methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Carbamates, such as “methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate”, can be synthesized by carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Methyl carbamate is an economical carabamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H18N2O6S. Its molecular weight is 318.34.
Chemical Reactions Analysis
Carbamates are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .
Physical And Chemical Properties Analysis
“this compound” is a solid compound. Its molecular weight is 318.34.
作用机制
Methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate is a selective antagonist for P2X7 receptors. P2X7 receptors are involved in various physiological and pathological processes, such as inflammation, pain, and cell death. This compound blocks the activation of P2X7 receptors by preventing the binding of ATP to the receptor. This leads to a decrease in the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and the inhibition of the inflammasome pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and IL-18, in different systems. This compound has also been shown to reduce neuropathic pain and inflammation in animal models. In addition, this compound has been shown to have neuroprotective effects in neurodegenerative diseases.
实验室实验的优点和局限性
Methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate has several advantages and limitations for lab experiments. One advantage of this compound is its selectivity for P2X7 receptors, which allows for the investigation of the specific role of P2X7 receptors in different systems. Another advantage of this compound is its ability to cross the blood-brain barrier, which allows for the investigation of the role of P2X7 receptors in the central nervous system. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for the use of methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate in scientific research. One direction is the investigation of the role of P2X7 receptors in different systems, such as cancer, cardiovascular diseases, and immune system disorders. Another direction is the development of more selective and potent P2X7 receptor antagonists for use in clinical trials. Finally, the investigation of the potential side effects of P2X7 receptor antagonists, such as immunosuppression and neurotoxicity, is also an important future direction.
Conclusion
In conclusion, this compound is a selective antagonist for P2X7 receptors that has been widely used in scientific research to investigate the role of P2X7 receptors in different systems. This compound has several advantages and limitations for lab experiments and has been shown to have various biochemical and physiological effects. There are several future directions for the use of this compound in scientific research, which will help to further understand the role of P2X7 receptors in different systems.
合成方法
The synthesis of methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate involves several steps. The first step is the preparation of 4-(2,2-dimethoxyethylsulfamoyl)phenylamine, which is obtained by the reaction of 4-aminophenol with 2,2-dimethoxyethylsulfonamide. The second step is the synthesis of methyl N-carbamate, which is prepared by reacting methyl chloroformate with ammonia. Finally, the two compounds are combined to obtain this compound.
科学研究应用
Methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate has been used in various scientific research studies to investigate the role of P2X7 receptors in different systems. For example, this compound has been used to study the involvement of P2X7 receptors in neuropathic pain, inflammation, and neurodegenerative diseases. This compound has also been used to investigate the role of P2X7 receptors in cancer, cardiovascular diseases, and immune system disorders.
属性
IUPAC Name |
methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6S/c1-18-11(19-2)8-13-21(16,17)10-6-4-9(5-7-10)14-12(15)20-3/h4-7,11,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRBTYRXHTFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

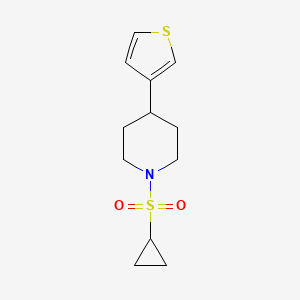
![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)
![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)
![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624259.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)
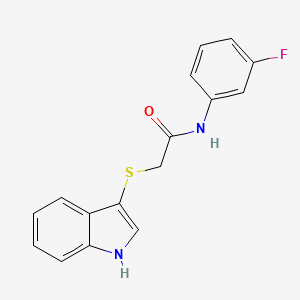
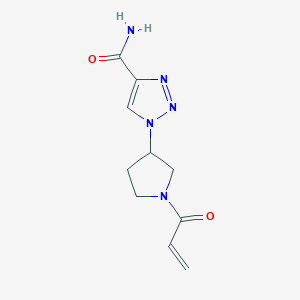
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)
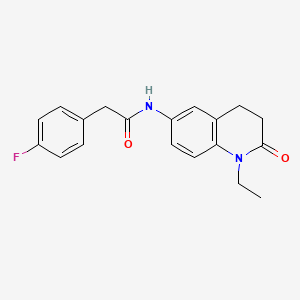
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2624272.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2624273.png)
